Saquayamycin B Exhibits >250-Fold Higher Cytotoxicity in PC-3 Prostate Cancer Cells Compared to the Closest Analog Saquayamycin B1
In a direct head-to-head comparison of isolated saquayamycin analogs, Saquayamycin B (8) demonstrated a GI50 of 0.0075 µM against PC-3 prostate cancer cells, whereas its close analog Saquayamycin B1 (6) exhibited markedly lower activity with a GI50 of 1.9 µM in the same assay [1].
| Evidence Dimension | Growth inhibition (GI50) in PC-3 prostate cancer cells |
|---|---|
| Target Compound Data | GI50 = 0.0075 µM |
| Comparator Or Baseline | Saquayamycin B1: GI50 = 1.9 µM |
| Quantified Difference | Saquayamycin B is >250-fold more potent than Saquayamycin B1 |
| Conditions | Human prostate cancer PC-3 cell line; cell viability assay |
Why This Matters
This >250-fold potency difference demonstrates that Saquayamycin B is the superior choice for studies targeting prostate cancer, where Saquayamycin B1 would be ineffective at comparable concentrations.
- [1] Shaaban KA, et al. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. including two analogues bearing the aminosugar rednose. J Nat Prod. 2012 Jul 3;75(7):1383-92. doi: 10.1021/np300316b. View Source
